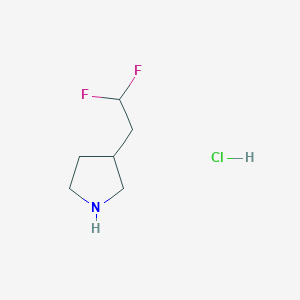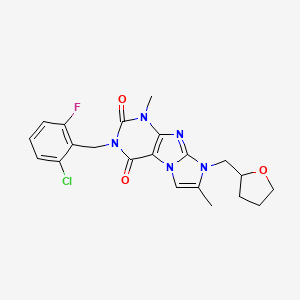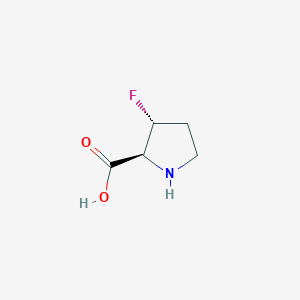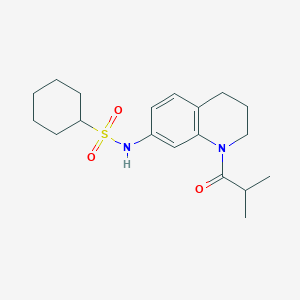
3-(2,2-二氟乙基)吡咯烷盐酸盐
货号 B2820592
CAS 编号:
2230803-39-9
分子量: 171.62
InChI 键: XWHBRSJOWFYLEX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(2,2-Difluoroethyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2230803-39-9 . It has a molecular weight of 171.62 and its IUPAC name is 3-(2,2-difluoroethyl)pyrrolidine hydrochloride . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “3-(2,2-Difluoroethyl)pyrrolidine hydrochloride” is 1S/C6H11F2N.ClH/c7-6(8)3-5-1-2-9-4-5;/h5-6,9H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 171.62 . The InChI code provides information about its molecular structure .科学研究应用
合成与化学反应性
- 3-(2,2-二氟乙基)吡咯烷盐酸盐用于化学合成,特别是在氟代吡咯的合成中。一个例子是 2-酰基吡咯的微波辅助氟化,导致新型氟代吡咯烷衍生物的合成 (Troegel & Lindel, 2012)。
- 另一个应用是通过金催化和 Selectfluor 合成 3-氟-2-亚甲基-吡咯烷,表明其在生成新的氮杂环中的效用 (Simonneau et al., 2011)。
在材料科学和光学中的应用
- 该化合物在开发具有特定光学性质的材料中发挥作用。例如,通过芳基和吡啶 N-氧化物合成 3-(2-羟基芳基)吡啶表明它参与了具有特定光吸收特性的物质的产生 (Raminelli, Liu, & Larock, 2006)。
杀虫和抗炎应用
- 与 3-(2,2-二氟乙基)吡咯烷盐酸盐在结构上相关的化合物正在害虫控制中得到探索。例如,含有吡啶环的衍生物,其结构类似于 3-(2,2-二氟乙基)吡咯烷盐酸盐,已在杀虫剂开发中显示出潜力 (Liu et al., 2006)。
- 此外,正在研究吡咯烷衍生物的抗炎活性,表明其潜在的药用价值 (Ikuta et al., 1987)。
属性
IUPAC Name |
3-(2,2-difluoroethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)3-5-1-2-9-4-5;/h5-6,9H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHBRSJOWFYLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2230803-39-9 |
Source


|
| Record name | 3-(2,2-difluoroethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
C21H21ClFN5O3
876674-05-4
(2S,3R)-3-Fluoropyrrolidine-2-carboxylic acid
2199280-76-5



![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2820518.png)





amine](/img/structure/B2820525.png)
![(4Ar,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylic acid;hydrochloride](/img/structure/B2820526.png)

![3-(4-chlorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2820529.png)

